3-Bromo-2-fluorobenzoyl chloride
Description
Contextualizing Benzoyl Halides within Contemporary Organic Chemistry
Benzoyl halides, and more specifically acyl chlorides, are cornerstone reagents in organic synthesis, prized for their high reactivity which allows for the efficient construction of a variety of chemical architectures.
Acyl chlorides, with the general formula R-COCl, are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. wikipedia.org This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering acyl chlorides highly reactive towards nucleophiles. alevels.aifiveable.me This heightened reactivity makes them superior reagents compared to their parent carboxylic acids for many transformations. savemyexams.com
Their primary role is as acylating agents, facilitating the introduction of an acyl group (R-C=O) into a molecule. This capability is fundamental to several key reactions in organic synthesis:
Esterification: Acyl chlorides react readily with alcohols to form esters. This reaction is often more efficient and irreversible compared to the direct esterification of carboxylic acids. savemyexams.comlibretexts.org
Amidation: The reaction with amines yields amides, a crucial functional group in pharmaceuticals and polymers. wikipedia.org
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, acyl chlorides react with aromatic compounds to form aryl ketones. atamanchemicals.com
Anhydride (B1165640) Formation: They can react with carboxylate salts or carboxylic acids to produce acid anhydrides. wikipedia.org
The versatility and high reactivity of acyl chlorides establish them as indispensable intermediates for synthesizing a wide range of organic compounds. fiveable.me They are typically prepared from carboxylic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fiveable.melibretexts.org
The introduction of halogen substituents onto the benzene (B151609) ring of benzoyl chloride significantly modifies its reactivity. Halogens are electron-withdrawing groups, which further increase the electrophilicity of the carbonyl carbon, making the compound even more reactive towards nucleophiles. The position and nature of the halogen atom(s) can fine-tune the molecule's electronic properties and steric environment, leading to a distinctive reactivity profile. mdpi.com
Halogenated benzoyl chlorides are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com The halogen atoms not only influence the reactivity of the acyl chloride group but can also serve as handles for further synthetic modifications, such as cross-coupling reactions. The specific substitution pattern can direct the regioselectivity of subsequent reactions on the aromatic ring.
Unique Structural Features and Their Synthetic Implications for 3-Bromo-2-fluorobenzoyl chloride
The compound this compound possesses a specific substitution pattern that results in a unique combination of electronic and steric effects, making it a specialized reagent in organic synthesis. oakwoodchemical.com
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Features |
| Benzoyl chloride | C₇H₅ClO | 140.57 | 98-88-4 | Unsubstituted aromatic ring. chemicalbook.com |
| 2-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 393-52-2 | Fluorine at the ortho position. nih.gov |
| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 618-32-6 | Bromine at the meta position. |
| This compound | C₇H₃BrClFO | 237.46 | 374554-41-3 | Fluorine at ortho, Bromine at meta. oakwoodchemical.com |
The bromine atom at the meta-position (3-position) primarily exerts an electron-withdrawing inductive effect. This effect increases the electrophilic character of the carbonyl carbon, enhancing its reactivity toward nucleophiles. While halogens also have a deactivating, ortho-para directing mesomeric effect in electrophilic aromatic substitution, the inductive effect is generally more significant in influencing the reactivity of the acyl chloride functional group. The presence of a bromo substituent can be leveraged in subsequent synthetic steps, for instance, in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Fluorine, being the most electronegative element, exerts a very strong electron-withdrawing inductive effect when placed at the ortho-position (2-position). This significantly increases the reactivity of the acyl chloride. The introduction of fluorine can have a profound impact on the biological activity of the final molecule, often enhancing properties like metabolic stability and binding affinity. However, the proximity of the fluorine atom to the reaction center can also introduce steric hindrance, potentially influencing the approach of bulky nucleophiles. The substitution of fluorine for bromine can be achieved under specific reaction conditions, highlighting the differential reactivity of halogens. thieme-connect.de
The combined presence of an ortho-fluoro and a meta-bromo substituent on the benzoyl chloride ring creates a unique electronic environment. Both halogens act as electron-withdrawing groups, synergistically increasing the electrophilicity of the carbonyl group, making this compound a highly reactive acylating agent.
This dual halogenation offers multiple strategic advantages in multi-step syntheses. The acyl chloride can be used for an initial acylation reaction, and then the two different halogen atoms can be selectively addressed in subsequent transformations. For example, the bromine atom is typically more reactive than fluorine in many standard cross-coupling reactions (e.g., Suzuki, Heck), allowing for selective functionalization at the 3-position while leaving the fluorine atom untouched. This differential reactivity is a powerful tool for building molecular complexity.
Table 2: Summary of Substituent Influences
| Substituent | Position | Primary Electronic Effect | Impact on Carbonyl Reactivity | Additional Synthetic Utility |
| Bromine | 3 (meta) | Inductive withdrawal | Increases electrophilicity | Handle for cross-coupling reactions. |
| Fluorine | 2 (ortho) | Strong inductive withdrawal | Significantly increases electrophilicity | Can introduce steric effects; enhances biological properties of derivatives. researchgate.net |
Overview of Research Trajectories for this compound
The research trajectory for this compound is intrinsically linked to the broader trends in the development of pharmaceuticals and agrochemicals. Initially, its utility was recognized in the straightforward synthesis of substituted benzamides and benzoyl esters, leveraging the high reactivity of the acyl chloride function. This reactivity is enhanced by the electron-withdrawing nature of the ortho-fluorine atom, which increases the electrophilicity of the carbonyl carbon.
More recent research has focused on exploiting the bromine substituent for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. This has significantly expanded the synthetic possibilities, allowing for the introduction of a wide array of substituents at the 3-position of the benzene ring. This dual functionality has positioned this compound as a key intermediate in the synthesis of complex, highly functionalized molecules, including kinase inhibitors and potential oxytocin (B344502) receptor antagonists.
Current research continues to explore the nuanced reactivity of this compound, aiming to develop more efficient and selective synthetic methodologies. A notable trend is its application in the construction of libraries of bioactive compounds for drug discovery, where the bromine atom serves as a handle for late-stage diversification. The stability of the compound, with the bromine at the 3-position contributing to a reduced rate of hydrolysis compared to some other halogenated benzoyl chlorides, further enhances its practicality in multi-step synthetic sequences.
The synthesis of this compound itself is typically achieved from its corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid. This conversion is commonly carried out using standard chlorinating agents.
| Starting Material | Reagent | Conditions | Product | Purity | Reference |
| 3-Bromo-2-fluorobenzoic acid | Oxalyl chloride, cat. DMF | Dichloromethane, 0 °C to room temperature, 4h | This compound | >95% | ambeed.com |
| 3-Bromo-2-fluorobenzoic acid | Thionyl chloride | Reflux | This compound | Not specified |
The precursor, 3-bromo-2-fluorobenzoic acid, can be synthesized via diazotization of 3-bromo-2-fluoroaniline (B1289246) followed by hydrolysis. The aniline (B41778), in turn, can be prepared from the reduction of 2-fluoro-3-bromonitrobenzene.
In advanced organic synthesis, this compound is primarily utilized in acylation reactions, particularly with amines to form amides. This reaction is a cornerstone in the synthesis of a variety of biologically active molecules. For example, it has been employed as a key building block in the synthesis of potential kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. The general reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond and the elimination of hydrogen chloride.
A significant area of application for this compound is in the preparation of intermediates for drug discovery. For instance, it has been cited in patents for the synthesis of compounds intended as oxytocin receptor antagonists and anticancer enzyme inducers. google.com The presence of the bromine atom allows for further synthetic manipulations, such as Suzuki-Miyaura coupling reactions, to introduce additional complexity and diversity into the molecular scaffold.
The compound's utility also extends to the synthesis of other valuable intermediates. For example, reduction of the corresponding amide (derived from this compound and ammonia) with a reducing agent like borane (B79455) dimethyl sulfide (B99878) can yield 2-fluoro-3-bromo-benzylamine, another important building block in medicinal chemistry. google.com
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRKBWVSQZTERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650500 | |
| Record name | 3-Bromo-2-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374554-41-3 | |
| Record name | 3-Bromo-2-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Fluorobenzoyl Chloride
Nucleophilic Acyl Substitution Reactions of 3-Bromo-2-fluorobenzoyl chloride
This compound, as a typical acyl chloride, readily undergoes nucleophilic acyl substitution reactions. wikipedia.org These reactions are fundamental in organic synthesis, allowing for the introduction of the 3-bromo-2-fluorobenzoyl moiety into various molecules. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.
Reaction with Alcohols to Form Esters
The reaction of this compound with alcohols yields the corresponding esters. wikipedia.org This esterification process is a standard method for synthesizing fluorinated esters. pdx.edu The reaction typically proceeds by mixing the acyl chloride with an alcohol, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The synthesis of fluorogenic cyclopropyl (B3062369) esters for biochemical assays has been a recent area of focus, with modified methods developed to handle unstable esters and improve yields. butler.edu
Interactive Data Table: Esterification of Substituted Benzoyl Chlorides
| Acyl Chloride | Alcohol | Product | Reference |
| This compound | Generic Alcohol (R-OH) | 3-Bromo-2-fluorobenzoate Ester | wikipedia.org |
| 2-hydroxy-1-trifluoromethyl-1,2,2-trifluoroethanesulfonic acid sultone | Various Alcohols | Various Fluorinated Esters | pdx.edu |
| Various Acyl Chlorides | Fluorescein | Cyclopropyl Fluorescein Esters | butler.edu |
Reaction with Amines to Form Amides
The reaction between this compound and amines is a robust method for forming amide bonds. wikipedia.org This reaction is of significant interest in medicinal chemistry, as the amide bond is a common feature in many pharmaceutical compounds. researchgate.net The synthesis often involves reacting the acyl chloride with a primary or secondary amine. nih.gov A base, such as triethylamine or an excess of the amine reactant, is typically used to scavenge the HCl produced. rsc.orghud.ac.uk The use of alternative solvents like Cyrene™, a bio-based solvent, has been explored as a more sustainable option compared to traditional solvents like DMF and NMP. researchgate.nethud.ac.uk
A general procedure for amide synthesis involves dissolving the amine in a suitable solvent, adding the acyl chloride, and stirring at room temperature. fishersci.it The reaction progress can be monitored, and upon completion, the product is typically isolated by extraction and purification. nih.gov
Interactive Data Table: Amide Synthesis from this compound
| Amine | Product | Yield | Reference |
| Ammonia | 3-Bromo-2-fluorobenzamide (B1521861) | 46% (after reduction) | google.com |
| Aniline (B41778) | N-phenyl-3-bromo-2-fluorobenzamide | - | rsc.org |
| Benzylamine | N-benzyl-3-bromo-2-fluorobenzamide | - | hud.ac.uk |
| Pyrrolidine | (3-bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone | - | rsc.org |
Reaction with Carboxylic Acids to Form Anhydrides
Acid chlorides, such as this compound, can react with carboxylic acids to form mixed or symmetrical anhydrides. libretexts.org This reaction provides a route to synthesize carboxylic anhydrides, which are themselves useful acylating agents. tcichemicals.com The reaction can be driven by using a dehydrating agent or by removing one of the products. For instance, the synthesis of trifluoroacetic anhydride (B1165640) can be achieved by reacting trifluoroacetic acid with a suitable reagent. google.com The use of aromatic carboxylic anhydrides with Lewis acid catalysts is a powerful method for carbon-oxygen bond formation. tcichemicals.com
Hydrolysis Mechanisms and Considerations
Like other benzoyl chlorides, this compound reacts with water in a hydrolysis reaction to produce the corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid, and hydrochloric acid. wikipedia.org This reaction is typically rapid and is a consideration when handling the compound, as exposure to moisture will lead to its degradation. The mechanism involves nucleophilic attack of water on the carbonyl carbon.
Role of Halogen Substituents in Reaction Pathways
Electronic Effects of Ortho-Fluorine and Meta-Bromine on Carbonyl Reactivity
The reactivity of the carbonyl group in this compound is significantly influenced by the electronic effects of the halogen substituents on the benzene (B151609) ring.
The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. libretexts.org This effect tends to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. stackexchange.com However, fluorine can also exhibit a +M (mesomeric or resonance) effect by donating a lone pair of electrons to the benzene ring. While halogens are generally considered deactivators, this resonance donation can direct incoming electrophiles to the ortho and para positions. libretexts.org In the case of nucleophilic acyl substitution, the inductive withdrawal is generally the dominant factor influencing the reactivity of the carbonyl group itself.
The meta-bromine atom also has an electron-withdrawing inductive effect (-I), further increasing the partial positive charge on the carbonyl carbon and enhancing its reactivity towards nucleophiles. youtube.com Being in the meta position, its resonance effect on the carbonyl group is less direct than that of the ortho-fluorine. The combined electron-withdrawing nature of both the ortho-fluorine and meta-bromine substituents makes the carbonyl carbon of this compound highly electrophilic.
Studies on substituted benzoyl chlorides have shown that electron-withdrawing substituents can destabilize the ground state of the molecule, which contributes to their increased reactivity. nih.gov The rate-determining step in these nucleophilic acyl substitution reactions is often the attack of the nucleophile on the electrophilic carbonyl carbon. Therefore, factors that increase the electrophilicity of this carbon will generally increase the reaction rate. stackexchange.com
Steric Hindrance Effects of Substituents
The reactivity of the acyl chloride functional group in this compound is significantly influenced by the steric environment created by its adjacent substituents. The fluorine atom, positioned at the C-2 (ortho) position, is in immediate proximity to the carbonyl center. This arrangement results in notable steric hindrance, which can impede the approach of incoming nucleophiles.
Comparative Reactivity with Other Halogenated Benzoyl Chlorides
The reactivity of this compound is best understood through comparison with its structural analogs, such as 2-fluorobenzoyl chloride and 4-bromo-2-fluorobenzoyl chloride. The type and position of the halogen substituents create subtle but significant differences in the electrophilicity of the carbonyl carbon, which is the primary determinant of their reactivity in nucleophilic acyl substitution reactions.
Versus 2-Fluorobenzoyl chloride: The primary difference is the presence of a bromine atom at the C-3 position in this compound. Both molecules benefit from the strong electron-withdrawing inductive effect (-I effect) of the ortho-fluorine atom, which enhances the electrophilicity of the carbonyl carbon. The addition of bromine at the meta position further withdraws electron density through its own inductive effect, making the carbonyl carbon of this compound even more electrophilic and, consequently, more reactive towards nucleophiles than that of 2-fluorobenzoyl chloride.
Versus 4-Bromo-2-fluorobenzoyl chloride: In this isomer, the bromine atom is at the C-4 (para) position relative to the acyl chloride. While bromine is inductively electron-withdrawing, from the para position it can also exert a weak electron-donating resonance effect (+R effect). In contrast, the bromine in this compound is at a meta position, from where its resonance effect does not extend to the carbonyl group, and its influence is almost exclusively an electron-withdrawing inductive effect. This makes the carbonyl group in the 3-bromo isomer generally more electrophilic than in the 4-bromo isomer. The similar utility of these compounds in the synthesis of materials for organic electronics suggests that these differences are exploited to fine-tune molecular properties.
The following table summarizes the electronic and steric influences of the substituents on the reactivity of the acyl chloride group in these compounds.
| Compound | Substituent at C2 | Substituent at C3 | Substituent at C4 | Key Electronic Effects on Carbonyl | Steric Hindrance at Carbonyl |
| This compound | -F | -Br | -H | Strong -I (F), Moderate -I (Br) | High |
| 2-Fluorobenzoyl chloride | -F | -H | -H | Strong -I (F) | High |
| 4-Bromo-2-fluorobenzoyl chloride | -F | -H | -Br | Strong -I (F), Moderate -I (Br), Weak +R (Br) | High |
Potential for Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution. This is due to the presence of three electron-withdrawing groups: the strongly deactivating acyl chloride (-COCl) group and the deactivating fluorine and bromine atoms. Consequently, forcing the ring to undergo reactions like nitration, sulfonation, or further halogenation would likely require harsh reaction conditions and may result in low yields.
If such a reaction were to occur, the position of substitution would be determined by the combined directing effects of the existing substituents:
-COCl (at C-1): A meta-director, it directs incoming electrophiles to position C-5.
-F (at C-2): An ortho, para-director, it directs incoming electrophiles to positions C-4 and C-6.
-Br (at C-3): An ortho, para-director, it directs incoming electrophiles to position C-5.
There is a consensus between the acyl chloride and the bromine directing an incoming electrophile to the C-5 position. The fluorine directs to C-4 and C-6. Given the powerful directing effect of the C-1 substituent and the reinforcing effect from the C-3 bromine, the C-5 position is the most probable site for electrophilic attack. However, the profound deactivation of the ring remains the dominant characteristic, making this a challenging transformation.
Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Atom
The bromine atom at the C-3 position provides a versatile handle for constructing more complex molecules through various metal-catalyzed cross-coupling reactions. This functionality is crucial for its application as an intermediate in the synthesis of pharmaceuticals and functional materials.
The C-Br bond in this compound is amenable to Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the benzene ring and an organic group from a boronic acid or ester. This reaction is typically catalyzed by a palladium(0) complex. The reaction allows for the introduction of a wide variety of aryl or vinyl substituents at the C-3 position. While the acyl chloride is a reactive group, it generally remains intact under the basic conditions of the Suzuki coupling, or it can be converted to a more stable amide beforehand.
Below is a table representing typical conditions for a Suzuki-Miyaura coupling reaction involving a substrate like this compound.
| Component | Example | Purpose |
| Aryl Halide | This compound | The electrophilic partner |
| Boronic Acid/Ester | Phenylboronic acid | The nucleophilic partner |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |
| Solvent | Toluene (B28343), Dioxane, DMF/Water | Solubilizes reactants and reagents |
The Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction that can be utilized with this compound to form a carbon-nitrogen bond. This reaction is instrumental in synthesizing anilines and their derivatives, which are common motifs in pharmacologically active compounds. Patent literature suggests the use of this compound in the synthesis of kinase inhibitors, which often involves the formation of carbazole (B46965) or other nitrogen-containing heterocyclic systems. A common strategy involves first reacting the acyl chloride with an amine to form a stable amide, followed by an intermolecular or intramolecular Buchwald-Hartwig amination at the C-Br bond to complete the synthesis of the target scaffold.
A representative table for Buchwald-Hartwig amination conditions is provided below.
| Component | Example | Purpose |
| Aryl Halide | An amide derivative of this compound | The electrophilic partner |
| Amine | Aniline, Morpholine, or an intramolecular amine | The nucleophilic partner |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | The palladium source for the catalyst |
| Ligand | Xantphos, BINAP, RuPhos | Stabilizes and activates the palladium catalyst |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | The terminal base to regenerate the catalyst |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent |
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction, co-catalyzed by palladium and copper complexes, is a powerful method for introducing alkynyl groups onto an aromatic ring. The C-Br bond of this compound is a suitable electrophilic partner for this transformation. This reaction would yield a 3-alkynyl-2-fluorobenzoyl chloride derivative, a highly useful building block for creating rigid molecular structures found in advanced materials and complex natural products.
Typical conditions for a Sonogashira coupling are outlined in the following table.
| Component | Example | Purpose |
| Aryl Halide | This compound | The electrophilic partner |
| Alkyne | Phenylacetylene | The terminal alkyne partner |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | The primary cross-coupling catalyst |
| Copper Co-catalyst | CuI | Co-catalyst, activates the alkyne |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both base and solvent |
| Solvent | THF, DMF | Optional co-solvent |
Exploration of Fluorine Chemistry: Halogen Exchange Reactions for Acyl Fluorides
The strategic replacement of a chlorine atom with fluorine in an acyl chloride moiety, known as a halogen exchange (Halex) reaction, is a pivotal transformation in modern organic synthesis. This conversion yields an acyl fluoride (B91410), a functional group with a unique reactivity profile that offers distinct advantages over other acyl halides. Acyl fluorides balance stability with selective reactivity, making them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The application of this chemistry to this compound opens up new pathways for creating diverse derivatives.
Synthesis of 3-Bromo-2-fluorobenzoyl fluoride
The synthesis of 3-bromo-2-fluorobenzoyl fluoride from its corresponding acyl chloride is achieved through a nucleophilic acyl substitution reaction. This process typically involves the displacement of the chloride ion by a fluoride ion from a suitable fluoride source.
Reaction Methods and Reagents:
A common and effective method for this transformation is the use of alkali metal fluorides, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). tandfonline.comtandfonline.comorganic-chemistry.org To overcome the low solubility of these salts in organic solvents, the reaction is often facilitated by a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) chloride). organic-chemistry.org This catalytic approach allows the reaction to proceed under mild conditions, often at room temperature in a biphasic aqueous-organic system. organic-chemistry.org
Alternatively, the reaction can be carried out at elevated temperatures in a polar aprotic solvent like sulfolane (B150427) or dimethylformamide, which are common in Halex processes. wikipedia.org The choice of conditions depends on the reactivity of the specific acyl chloride and the desired reaction rate.
Table 1: Illustrative Conditions for Halogen Exchange
| Fluorinating Agent | Catalyst | Solvent System | Temperature |
| Potassium bifluoride (KHF₂) | Tetrabutylammonium chloride | Dichloromethane/Water | Room Temperature |
| Potassium fluoride (KF) | Phase-transfer catalyst (e.g., TEBA) | No solvent (neat) or high-boiling aprotic solvent | Elevated temperatures |
| Cesium fluoride (CsF) | None specified | Aprotic polar solvent | Variable |
Note: This table represents typical conditions for acyl fluoride synthesis from acyl chlorides based on general literature and may be adapted for this compound.
The progress of the reaction can be monitored by spectroscopic methods to confirm the formation of the acyl fluoride. The resulting 3-bromo-2-fluorobenzoyl fluoride can then be isolated and purified, often by distillation, a process facilitated by its increased stability compared to the starting acyl chloride. organic-chemistry.org
Implications for Further Derivatization
The conversion of this compound to its fluoride counterpart has significant implications for subsequent synthetic steps, primarily due to the altered reactivity and stability of the acyl fluoride.
Enhanced Stability and Handling:
Acyl fluorides are generally more stable towards hydrolysis than acyl chlorides. beilstein-journals.org This increased stability makes them easier to handle, purify, and store, reducing the risk of decomposition by atmospheric moisture.
Unique Reactivity in Acylation Reactions:
While more stable, acyl fluorides are highly effective acylating agents, often exhibiting reactivity comparable to activated esters but with fewer steric limitations. beilstein-journals.org They react readily with a variety of nucleophiles, including amines and alcohols, to form amides and esters, respectively. beilstein-journals.org This transformation is particularly valuable for the synthesis of sterically hindered amides and esters, which can be challenging to prepare using more reactive acyl chlorides that may lead to side reactions. organic-chemistry.org
The acylation reactions using 3-bromo-2-fluorobenzoyl fluoride can often be performed under mild conditions. For instance, the formation of amides can be achieved by reacting the acyl fluoride with an amine, sometimes in a one-pot procedure following the synthesis of the acyl fluoride itself. beilstein-journals.org
Table 2: Comparison of Acyl Halide Properties
| Property | This compound | 3-Bromo-2-fluorobenzoyl fluoride |
| Reactivity | High, can be non-selective | More selective, tunable reactivity |
| Stability to Moisture | Low, readily hydrolyzes | High, more resistant to hydrolysis. beilstein-journals.org |
| Handling | Requires stringent anhydrous conditions | Easier to handle and purify. beilstein-journals.org |
| Use in Derivatization | Formation of esters, amides, etc. | Excellent for synthesis of amides and esters, including hindered ones. organic-chemistry.org |
Applications of 3 Bromo 2 Fluorobenzoyl Chloride in the Synthesis of Complex Organic Molecules
Pharmaceutical Intermediates
The primary application of 3-Bromo-2-fluorobenzoyl chloride is as a versatile intermediate in the synthesis of pharmaceuticals. Its acyl chloride group readily reacts with nucleophiles like amines and alcohols, making it an ideal reagent for constructing the core of many potential drug molecules.
Research and patent literature demonstrate the direct use of this compound in the synthesis of novel APIs, particularly in the field of oncology and inflammatory diseases.
Kinase Inhibitors: The compound is a key starting material in the creation of carbazole (B46965) carboxamide compounds, which are investigated as kinase inhibitors. google.comgoogle.com In a documented synthesis, this compound is reacted with dimethylamine (B145610) to produce a 3-bromo-2-fluoro-N,N-dimethylbenzamide intermediate, which is a central component of the final kinase-inhibiting molecule. google.comgoogle.com
EGFR Inhibitors: It serves as a crucial reagent in the development of allosteric inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. google.com A patented synthetic route involves the in-situ preparation of this compound from its corresponding carboxylic acid, followed by immediate reaction to build the complex heterocyclic system of the final inhibitor. google.com
SUCNR1 Antagonists: In the discovery of novel antagonists for the succinate (B1194679) receptor 1 (SUCNR1), a target for inflammatory conditions, this compound was used to synthesize a key amide intermediate. sci-hub.box Specifically, it was reacted with methyl 2-(2-aminophenyl)acetate to form the initial scaffold, which was later optimized to improve pharmacological properties. sci-hub.box
Beyond the synthesis of specific APIs, this compound is a valuable precursor in the broader process of drug discovery. Its utility lies in its ability to act as a foundational building block for creating libraries of related compounds. These libraries are then screened for biological activity against various therapeutic targets.
Patent literature describes the use of this compound to react with various substituted amines, generating a diverse set of N-(substituted-phenyl)benzamide derivatives. googleapis.com This approach allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a particular chemical scaffold, modifying the substituents to enhance potency, selectivity, and pharmacokinetic properties. Its role as a drug development precursor is evident in its application for creating potential treatments for a range of diseases, from cancer to metabolic disorders. guidechem.com
A pharmacophore is the specific three-dimensional arrangement of atoms or functional groups within a molecule that is responsible for its biological activity. The 3-bromo-2-fluorophenyl moiety, introduced by this compound, is an important component of several pharmacophores.
The strategic placement of halogen atoms can significantly influence a molecule's binding affinity to a biological target through halogen bonding and by modulating electronic properties and conformation. In the context of integrin antagonists, the related 3-bromo-2-fluorobenzoic acid is used to construct tricyclic pharmacophores where the substituted phenyl ring is essential for receptor interaction. lookchem.com Similarly, in the kinase inhibitors derived from this compound, the resulting 3-bromo-2-fluorobenzamide (B1521861) group is a critical part of the core structure that binds to the kinase enzyme. google.com
Table 2: Examples of Pharmaceutical Scaffolds Synthesized Using this compound
| Target/Drug Class | Role of this compound | Reference |
|---|---|---|
| Kinase Inhibitors | Forms a key 3-bromo-2-fluoro-N,N-dimethylbenzamide intermediate. | google.comgoogle.com |
| Allosteric EGFR Inhibitors | Used to construct the core heterocyclic system of the API. | google.com |
| SUCNR1 Antagonists | Reacted with an aminophenylacetate derivative to create the initial scaffold. | sci-hub.box |
| N-(substituted-phenyl)benzamides | Used as a foundational precursor to generate a library of potential drug candidates. | googleapis.com |
Agrochemical Intermediates
While the class of halogenated benzoyl chlorides is broadly significant in the synthesis of agrochemicals, specific applications of this compound in this sector are not as prominently documented in public research and patents as its roles in pharmaceuticals.
Isomers and related compounds, such as 3-bromo-4-fluorobenzaldehyde, are known intermediates in the production of pyrethroid-like insecticides. This indicates the potential utility of the bromo-fluorophenyl scaffold in agrochemical design. However, direct synthetic routes to commercial pesticides or herbicides originating from this compound specifically are not widely reported. The structural motifs it can generate are relevant to agrochemical development, but its application appears more specialized or proprietary compared to other isomers.
The development of new, biologically active compounds for agriculture is an ongoing area of research. Bromo-substituted heterocyclic compounds, in general, have been shown to possess potent fungicidal and other valuable biological activities. The 3-bromo-2-fluorophenyl group can be incorporated into various molecular frameworks to screen for new agrochemical properties. While this makes this compound a potentially valuable tool for research and development in this area, concrete examples of its use to create commercial agrochemicals remain limited in available literature.
Materials Science and Polymer Chemistry
The distinct reactivity of this compound makes it a significant monomer and functionalizing agent in the realm of materials science and polymer chemistry. The presence of the acyl chloride group allows for its ready incorporation into polymer backbones through reactions with diols or diamines, while the bromo- and fluoro-substituents can impart desirable properties to the resulting materials.
Monomer Synthesis for Specialty Polymers
This compound serves as a key monomer in the synthesis of specialty polymers such as aromatic polyesters and polyamides. These polymers are often sought after for their high-performance characteristics, including thermal stability and specific mechanical properties.
The polycondensation reaction of this compound with suitable aromatic or aliphatic diols or diamines leads to the formation of polymers with the bromo- and fluoro-substituted benzoyl unit integrated into the polymer chain. The incorporation of halogen atoms can enhance properties like flame retardancy and modify the polymer's solubility and processing characteristics.
For instance, the reaction with a diamine would yield a polyamide with the following repeating unit:
Table 1: Hypothetical Polyamide Synthesis
| Reactant A | Reactant B | Resulting Polymer Linkage | Potential Polymer Properties |
|---|---|---|---|
| This compound | Aromatic Diamine | Amide (-CO-NH-) | Enhanced thermal stability, flame retardancy, modified solubility |
While specific research detailing the extensive use of this compound in large-scale polymer production is not widely published in open literature, the fundamental principles of polymer chemistry strongly support its utility in creating novel polymers with tailored properties. The reactivity of the acyl chloride group is a well-established method for forming the ester and amide linkages that constitute the backbone of these polymers.
Incorporation into Functional Materials
Beyond its role as a monomer, this compound is utilized in the functionalization of existing materials. Its reactive acyl chloride group can be grafted onto the surface of various substrates, thereby modifying their surface properties.
One area of application is in the development of functionalized nanoparticles. For example, magnetic nanoparticles can be functionalized with derivatives of benzoyl chloride to create sorbents for specific applications, such as the extraction of pollutants from water. nih.gov The bromo- and fluoro-substituents on the benzoyl ring can influence the binding affinities and selectivity of these functionalized materials.
The bromine atom on the aromatic ring also opens up possibilities for further modification through cross-coupling reactions, allowing for the attachment of a wide array of other functional groups. This versatility makes this compound a valuable tool for creating materials with tailored surface chemistry for applications in sensors, catalysis, and chromatography.
Fine Chemicals and Specialty Chemicals Production
In the production of fine and specialty chemicals, this compound serves as a crucial intermediate. Its trifunctional nature allows for sequential and regioselective reactions, making it a versatile starting material for the synthesis of more complex molecules. These products often find use in the pharmaceutical and agrochemical industries.
The synthesis of various bioactive molecules often involves the initial construction of a core structure derived from this compound. The acyl chloride is typically reacted with an appropriate nucleophile to form an amide or ester, and the bromine and fluorine atoms can then be either retained in the final product to modulate its biological activity or transformed into other functional groups.
For example, related brominated and fluorinated benzoyl chlorides are key intermediates in the synthesis of some modern agrochemicals. While specific public domain examples for this compound are limited, its structural motifs are present in various patented compounds, suggesting its role in proprietary industrial synthesis.
Advanced Reagents in Academic Research
In the sphere of academic research, this compound and its derivatives are employed as advanced reagents to explore new synthetic methodologies and to construct novel molecular architectures. The interplay of its three distinct functional handles—the acyl chloride, the bromine atom, and the fluorine atom—provides a rich platform for chemical exploration.
The acyl chloride allows for the straightforward introduction of the 3-bromo-2-fluorobenzoyl moiety into a wide range of molecules. The bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows researchers to build molecular complexity in a controlled manner.
The fluorine atom, with its unique electronic properties, can influence the reactivity of the molecule and the properties of the final products. For instance, the presence of fluorine can impact the acidity of nearby protons, alter conformational preferences, and enhance metabolic stability in drug candidates. Academic studies often focus on leveraging these properties to develop new synthetic strategies and to understand the structure-activity relationships of complex molecules.
Computational and Theoretical Studies on 3 Bromo 2 Fluorobenzoyl Chloride
Quantum Chemical Calculations for Molecular Structure and Bonding
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of a molecule and the nature of its chemical bonds.
Conformational Analysis
Theoretical calculations, often performed using methods like B3LYP with basis sets such as 6-311+G(d,p), can predict the relative energies of these conformers. For 2-halobenzoyl chlorides, the anti conformer is generally found to be more stable than the syn conformer due to reduced steric hindrance and more favorable electrostatic interactions. utexas.edu A similar trend is anticipated for 3-Bromo-2-fluorobenzoyl chloride, where the anti conformer, with the carbonyl group directed away from the ortho-fluoro substituent, would represent the global energy minimum. The energy difference between the conformers, while typically small, influences the conformational composition of the compound in the gas phase and in solution.
Table 1: Predicted Relative Energies and Dipole Moments of this compound Conformers (Illustrative)
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| anti | 0.00 | 3.5 |
| syn | 1.5 - 2.5 | 4.8 |
Note: The values in this table are illustrative and based on typical computational results for similar halogenated benzoyl chlorides. Actual values would require specific calculations for this compound.
Electronic Property Predictions (e.g., frontier molecular orbitals, charge distribution)
The electronic properties of this compound are central to its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. For this compound, the HOMO is expected to be primarily localized on the benzene (B151609) ring, with significant contributions from the bromine and fluorine atoms, reflecting their ability to donate electron density through resonance.
The LUMO , being the lowest energy empty orbital, functions as an electron acceptor. In this molecule, the LUMO is anticipated to be centered on the carbonyl group of the benzoyl chloride moiety. The highly electrophilic nature of the carbonyl carbon is a direct consequence of the low energy of the LUMO. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally correlates with higher reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show a region of high positive potential (electrophilic) around the carbonyl carbon, making it the primary site for nucleophilic attack. Conversely, regions of negative potential would be located around the oxygen, fluorine, and bromine atoms, corresponding to their higher electron density.
Table 2: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value (eV) | Description |
| HOMO Energy | -6.5 to -7.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.5 to 6.5 | Indicator of chemical reactivity and stability |
Note: These values are representative and derived from computational studies on analogous aromatic compounds.
Reaction Mechanism Studies
Theoretical calculations are invaluable for mapping the potential energy surface of a reaction, allowing for the detailed study of reaction mechanisms, including the identification of transition states and intermediates.
Transition State Analysis for Nucleophilic Acyl Substitution
The hallmark reaction of acyl chlorides is nucleophilic acyl substitution. researchgate.net Computational studies can model the step-by-step process of this reaction. The generally accepted mechanism involves a two-step addition-elimination pathway.
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon. This leads to the formation of a high-energy tetrahedral intermediate.
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
Transition state analysis focuses on the structure and energy of the highest point on the reaction coordinate between the reactants and the tetrahedral intermediate, and between the intermediate and the products. DFT calculations can determine the geometry of this transition state, which is crucial for understanding the reaction's kinetics. researchgate.net For the reaction of this compound with a nucleophile, the first transition state would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and a partial breaking of the C=O pi bond.
Solvent Effects on Reactivity
The solvent in which a reaction is conducted can significantly influence its rate and outcome. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent on the reacting molecules. nih.gov
For the nucleophilic acyl substitution of this compound, polar solvents are expected to stabilize the charged species involved, namely the tetrahedral intermediate and the departing chloride ion. researchgate.net Theoretical studies can quantify this stabilization, predicting how the activation energy barrier for the reaction changes from the gas phase to different solvent environments. By calculating the reaction pathway in various solvents (e.g., non-polar like hexane (B92381), and polar like water or acetonitrile), a theoretical understanding of the solvent's role in facilitating the reaction can be achieved. researchgate.net Generally, polar solvents are predicted to lower the activation energy, thus accelerating the rate of nucleophilic acyl substitution.
Spectroscopic Property Predictions to Aid Characterization
Computational chemistry can predict various spectroscopic properties, which is an invaluable aid in the experimental characterization of newly synthesized or studied compounds.
By calculating the vibrational frequencies of the molecule, a theoretical Infrared (IR) spectrum can be generated. acs.org This predicted spectrum can be compared with experimental IR data to confirm the structure of the compound. Key vibrational modes for this compound that would be of interest include the C=O stretching frequency of the acyl chloride, the C-Cl stretch, and the various C-Br, C-F, and aromatic C-H and C-C stretching and bending vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated. chemicalbook.com These theoretical chemical shifts provide a powerful tool for assigning the signals in an experimental NMR spectrum, helping to unambiguously determine the molecular structure. The predicted NMR data would reflect the unique electronic environment of each nucleus, influenced by the electron-withdrawing and donating effects of the bromo, fluoro, and carbonyl chloride substituents.
Table 3: Predicted Key Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Key Feature | Predicted Range |
| IR | C=O Stretch | 1750 - 1790 cm⁻¹ |
| ¹³C NMR | C=O Carbon | 165 - 175 ppm |
| ¹⁹F NMR | C-F | -110 to -130 ppm (relative to CCl₃F) |
Note: These are typical ranges for such functional groups and would be refined by specific calculations.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules like this compound. nrel.govnih.gov These predictions are crucial for the structural elucidation and verification of synthesized compounds.
The predicted ¹H and ¹³C NMR chemical shifts for this compound are influenced by the electronic environment of each nucleus, which is significantly affected by the presence of the bromine, fluorine, and acyl chloride groups. The electronegativity and anisotropic effects of these substituents lead to characteristic shifts in the NMR spectrum. ucl.ac.uk For instance, the fluorine atom is expected to cause a notable downfield shift for the adjacent carbon atom (C2) and will exhibit through-space coupling with nearby protons. nih.gov Similarly, the bromine atom will influence the chemical shifts of the carbon and proton atoms on the aromatic ring.
To achieve accurate predictions, computational models often employ methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with a suitable DFT functional and basis set. researchgate.netnih.gov The choice of the computational level is critical, as demonstrated by studies on similar fluorinated organic molecules where methods like oB97XD/aug-cc-pvdz have shown a good balance of accuracy and computational cost for predicting ¹⁹F NMR chemical shifts. worktribe.com
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |
| C=O | ~165-170 | - | - |
| C1 | ~130-135 | - | - |
| C2 | ~155-160 (d, ¹JCF) | - | - |
| C3 | ~115-120 | - | - |
| C4 | ~135-140 | H4 | ~7.8-8.0 |
| C5 | ~125-130 | H5 | ~7.4-7.6 |
| C6 | ~130-135 | H6 | ~7.6-7.8 |
Note: The predicted values are estimates based on general principles and data from similar compounds. Actual experimental values may vary. The notation '(d, ¹JCF)' indicates a doublet due to one-bond coupling with the fluorine atom.
Infrared (IR) Vibrational Analysis
Theoretical infrared (IR) vibrational analysis provides a detailed understanding of the molecular vibrations of this compound. Computational methods can predict the frequencies and intensities of the IR absorption bands, which correspond to specific vibrational modes of the molecule. researchgate.net
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group, typically appearing in the range of 1750-1800 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the bromine and fluorine substituents on the benzene ring.
Other characteristic vibrational modes include the C-Br and C-F stretching vibrations, which are expected in the fingerprint region of the spectrum. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic ring.
Table 2: Predicted Major Infrared (IR) Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3050-3150 | Medium to Weak |
| C=O Stretch (Acyl Chloride) | 1750-1800 | Strong |
| Aromatic C=C Stretch | 1400-1600 | Medium to Strong |
| C-F Stretch | 1200-1300 | Strong |
| C-Cl Stretch | 700-850 | Medium to Strong |
| C-Br Stretch | 500-650 | Medium to Strong |
Note: These are predicted frequency ranges based on typical values for similar functional groups and substituted benzene rings.
Mass Spectrometry Fragmentation Patterns
The prediction of mass spectrometry fragmentation patterns is a valuable tool for identifying and characterizing unknown compounds. For this compound, electron ionization mass spectrometry (EI-MS) is expected to produce a distinct fragmentation pattern. libretexts.orgchemguide.co.uk
The molecular ion peak ([M]⁺) will be observed, and due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), characteristic isotopic patterns (M, M+2, M+4) will be present. chemguide.co.uk
The primary fragmentation pathways are likely to involve the loss of the chlorine atom from the acyl chloride group to form the benzoyl cation. Subsequent fragmentation of the benzoyl cation can occur through the loss of carbon monoxide (CO). Other potential fragmentations include the loss of the bromine atom or the entire acyl chloride group.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Description |
| 236/238/240 | [C₇H₃BrClFO]⁺ | Molecular ion with isotopic pattern |
| 201/203 | [C₇H₃BrFO]⁺ | Loss of Cl |
| 173/175 | [C₆H₃BrF]⁺ | Loss of CO from [C₇H₃BrFO]⁺ |
| 157 | [C₇H₃ClFO]⁺ | Loss of Br |
| 129 | [C₆H₃FO]⁺ | Loss of Br and CO |
Note: The m/z values represent the most abundant isotope for each element. The presence of bromine and chlorine isotopes will result in characteristic peak clusters.
Drug Design and Ligand-Protein Interaction Modeling
The unique structural features of this compound make it an interesting scaffold for the design of novel therapeutic agents. drugdiscoverychemistry.com Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental in exploring its potential as a ligand for various biological targets. nih.gov
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.com For derivatives of this compound, docking studies can help identify potential protein targets and elucidate the key interactions that contribute to binding affinity. nih.govresearchgate.netnih.govresearchgate.net
The bromine and fluorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The aromatic ring can engage in π-π stacking and hydrophobic interactions, while the carbonyl group of the acyl chloride (or a modified functional group) can act as a hydrogen bond acceptor. These interactions are crucial for the rational design of potent and selective inhibitors for various enzymes and receptors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For a series of compounds derived from this compound, QSAR studies can be employed to identify the physicochemical properties that are most important for their biological activity. atlantis-press.comnih.govresearchgate.netmdpi.com
Descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) can be calculated and used to build a QSAR model. Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The presence of the bromo and fluoro substituents provides a means to systematically vary these properties and explore the structure-activity landscape.
Future Directions and Emerging Research Avenues for 3 Bromo 2 Fluorobenzoyl Chloride
Green Chemistry Approaches to Synthesis and Reactions
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research concerning 3-Bromo-2-fluorobenzoyl chloride will likely prioritize the integration of green chemistry principles into its synthesis and subsequent reactions.
Catalyst Development for Sustainable Production
The conventional synthesis of benzoyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which can generate significant waste. Future research will likely focus on developing robust and reusable catalysts for the direct chlorination of 3-bromo-2-fluorobenzoic acid. One promising area is the use of solid acid catalysts, which can simplify purification processes and minimize corrosive byproducts chemijournal.com. For instance, Brønsted acids have been shown to effectively catalyze the chlorination of aromatic carboxylic acids with thionyl chloride, offering a potentially cheaper and more efficient alternative to traditional methods tandfonline.com. The development of novel catalytic systems, such as those based on earth-abundant metals or supported catalysts, could lead to more sustainable and economical production routes for this compound.
Furthermore, the use of copper (II) oxide as a reusable and inexpensive catalyst has demonstrated high efficiency in the chemoselective acylation of alcohols, phenols, and amines with benzoyl chlorides under solvent-free conditions tsijournals.com. Research into similar catalytic systems for reactions involving this compound could significantly enhance the sustainability of its applications.
Solvent-Free or Aqueous Media Reactions
A major focus of green chemistry is the reduction or elimination of volatile organic solvents. Future investigations will likely explore solvent-free reaction conditions for the derivatization of this compound. For example, solid-state reactions or reactions under neat conditions, potentially facilitated by microwave irradiation, could offer efficient and environmentally friendly alternatives to traditional solvent-based methods. The use of solid acid catalysts is particularly amenable to solvent-free Friedel-Crafts acylation and alkylation reactions chemijournal.com.
Moreover, conducting reactions in aqueous media is a highly desirable green chemistry approach. While acyl chlorides are generally water-sensitive, research into micellar catalysis or the use of buffered aqueous systems could enable nucleophilic substitution reactions of this compound in water. For instance, the rapid N-chloroacetylation of anilines and amines has been successfully carried out in a phosphate buffer, suggesting the feasibility of similar reactions with other acid chlorides tandfonline.com.
Flow Chemistry Applications for Enhanced Efficiency and Safety
The synthesis and reactions of acyl chlorides can be hazardous, often involving corrosive reagents and exothermic processes. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability.
The application of microreactor technology is a particularly promising avenue for the synthesis and use of this compound. Microreactors provide superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing the risk of thermal runaways researchgate.netacs.org. This enhanced control can lead to higher yields, improved selectivity, and the ability to safely handle hazardous intermediates nih.govacs.org. For instance, the selective synthesis of ketones from the reaction of benzoyl chloride with organolithium reagents has been achieved with high efficiency using a flow microreactor system, a transformation that is often problematic under batch conditions researchgate.net. The on-demand, in-line generation and consumption of this compound in a flow system could eliminate the need for its isolation and storage, further enhancing safety.
Exploration of Novel Derivatization Pathways
Beyond traditional acylation reactions, future research will likely focus on employing this compound in more complex and elegant synthetic transformations, leading to the rapid construction of molecular complexity.
Cascade Reactions and One-Pot Syntheses
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for increasing synthetic efficiency. Future work could explore the design of cascade sequences initiated by the reaction of this compound with a suitable nucleophile. For example, the resulting amide or ester could undergo a subsequent intramolecular cyclization or rearrangement, leveraging the presence of the bromo and fluoro substituents to direct the transformation. The development of one-pot procedures that combine the formation of a derivative of this compound with its subsequent reaction would also be a significant advancement, reducing waste and purification steps.
Asymmetric Synthesis utilizing Chiral Catalysts
The development of enantioselective transformations is a cornerstone of modern organic synthesis. Future research is expected to explore the use of chiral catalysts to control the stereochemical outcome of reactions involving this compound. This could involve the enantioselective acylation of prochiral alcohols or amines, or the use of the acyl chloride in Friedel-Crafts reactions with prochiral nucleophiles in the presence of a chiral Lewis acid.
Recent advances in organocatalysis have demonstrated the power of chiral Brønsted acids and other small molecule catalysts in a wide range of asymmetric transformations researchgate.netkjdb.org. For instance, axially chiral organocatalysts have been successfully employed in asymmetric cascade Michael/cyclization reactions snnu.edu.cn. The application of such catalysts to reactions involving this compound could open up new avenues for the synthesis of enantioenriched molecules. The intimate contact between a chiral metal-centered catalyst and a substrate can also lead to highly effective asymmetric induction acs.org. The exploration of such chiral catalytic systems for the derivatization of this compound represents a fertile ground for future research.
Advanced Spectroscopic and Analytical Techniques for in situ Monitoring
The reactive nature of acyl chlorides necessitates precise control over reaction conditions to ensure optimal yield and purity. libretexts.org Future research will increasingly focus on the implementation of advanced spectroscopic and analytical techniques for in situ monitoring of reactions involving this compound. These Process Analytical Technologies (PAT) offer real-time insights into reaction kinetics, intermediate formation, and endpoint determination, leading to enhanced process understanding and control.
Key spectroscopic methods that are promising for the in situ analysis of this compound reactions include:
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can monitor the disappearance of the characteristic C=O stretching frequency of the acyl chloride (around 1800 cm⁻¹) and the appearance of new carbonyl bands corresponding to the ester or amide products. nih.gov
Raman Spectroscopy: Complementary to FTIR, Raman spectroscopy is particularly effective in aqueous environments and can provide detailed information about the molecular structure and bond vibrations, allowing for real-time tracking of substrate consumption and product formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution in situ NMR can provide detailed mechanistic information, identifying transient intermediates and byproducts. Changes in the chemical shifts of protons and carbons adjacent to the carbonyl group offer a clear window into the reaction's progress.
The data gathered from these techniques can be used to build kinetic models, optimize reaction parameters such as temperature and catalyst loading, and ensure batch-to-batch consistency, which is crucial for industrial-scale synthesis.
Comparison of In Situ Monitoring Techniques for Acyl Chloride Reactions
| Technique | Principle | Advantages for this compound Reactions | Potential Limitations |
|---|---|---|---|
| FTIR Spectroscopy | Measures absorption of infrared radiation by molecular vibrations. | Highly sensitive to carbonyl groups, providing clear indication of reaction progress. nih.gov | Probe may be susceptible to fouling; strong water absorption can interfere. |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Excellent for aqueous systems; provides detailed structural information. | Fluorescence from impurities can obscure the signal; may require higher concentrations. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides rich structural and mechanistic detail, identifying intermediates and byproducts. | Lower sensitivity compared to vibrational spectroscopy; requires specialized equipment. |
Interdisciplinary Research with Materials Science and Biochemistry
The unique electronic properties and reactive handles of this compound make it an attractive candidate for interdisciplinary research, particularly in materials science and biochemistry.
In Materials Science, the compound can serve as a versatile monomer or functionalizing agent for the synthesis of advanced polymers and materials. The presence of the bromine atom allows for post-polymerization modification via cross-coupling reactions, while the fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics.
Potential research avenues include:
Synthesis of Fluorinated Polymers: Incorporating the 3-bromo-2-fluorobenzoyl moiety into polymer backbones (e.g., polyesters, polyamides) could lead to materials with low surface energy, high thermal stability, and unique dielectric properties, suitable for applications in electronics and aerospace.
Functionalization of Surfaces: The acyl chloride group can react with hydroxyl or amine groups on surfaces like glass or carbon to create a stable, covalently attached monolayer. nih.gov This allows for the tuning of surface properties, such as hydrophobicity or biocompatibility.
Development of Liquid Crystals: The rigid, halogenated aromatic structure is a common feature in liquid crystal molecules. Research could explore the synthesis of new liquid crystalline materials derived from this compound for display technologies.
In Biochemistry, this compound can be used as a chemical probe or a building block for the synthesis of biologically active molecules. Its ability to acylate nucleophilic residues on proteins or other biomolecules could be exploited for various applications.
Emerging research directions include:
Enzyme Inhibitor Synthesis: The compound can be used to introduce the bromo-fluorobenzoyl group into molecules designed to target the active sites of specific enzymes, potentially leading to new therapeutic agents.
Bioconjugation: The reactive acyl chloride can be used to link the bromo-fluorophenyl group to proteins or DNA. nih.gov The attached bromine atom then serves as a handle for further modifications, such as the attachment of fluorescent tags or drug molecules.
Synthesis of Novel Pharmaceuticals: The 3-bromo-2-fluorobenzoyl scaffold is a key intermediate in the synthesis of various pharmaceutical compounds. Future research will likely focus on developing more efficient synthetic routes to novel drug candidates for a range of diseases.
Potential Interdisciplinary Applications
| Field | Application Area | Role of this compound | Potential Outcome |
|---|---|---|---|
| Materials Science | Fluorinated Polymers | Monomer or co-monomer in polymerization reactions. | High-performance materials with enhanced thermal and chemical stability. |
| Materials Science | Surface Modification | Agent for covalent attachment to surfaces. nih.gov | Surfaces with tailored properties (e.g., hydrophobicity, biocompatibility). |
| Biochemistry | Enzyme Inhibition | Scaffold for designing and synthesizing targeted inhibitors. | Development of new therapeutic agents. |
| Biochemistry | Bioconjugation | Linker molecule for attaching probes or drugs to biomolecules. nih.gov | Advanced diagnostic tools and targeted drug delivery systems. |
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats are mandatory due to its corrosive nature .
- Ventilation : Use fume hoods to avoid inhalation of vapors. Respiratory protection is required in high-concentration environments .
- Storage : Store in a locked, cool, dry area away from moisture and bases. Containers must be sealed under inert gas to prevent hydrolysis .
- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents; avoid water to prevent exothermic reactions .
How can researchers validate the purity and structural integrity of this compound?
Intermediate Research Question
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, especially for batches with >95% specifications .
- Spectroscopy :
- Elemental Analysis : Verify halogen content (Br, F, Cl) to rule out hydrolysis byproducts .
How should researchers resolve discrepancies in reported reactivity of this compound across different studies?
Advanced Research Question
Contradictions often arise from variations in:
- Purity : Impurities like residual acids or moisture can alter reactivity. Cross-validate using independent analytical methods (e.g., titrimetry for active chloride content) .
- Reaction Conditions : Test the compound under controlled atmospheres (e.g., anhydrous vs. ambient) to isolate stability factors. For example, nucleophilic substitution rates may differ in polar aprotic solvents (DMF) versus non-polar media (toluene) .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in hydrolysis studies) to distinguish between SN1 and SN2 pathways .
What strategies optimize multi-step syntheses involving this compound as an intermediate?
Advanced Research Question
- In Situ Generation : Avoid isolating the acyl chloride by generating it directly from the carboxylic acid in a one-pot reaction, reducing decomposition risks .
- Coupling Reactions : Optimize amidation or esterification steps using coupling agents (e.g., EDC/HOBt) to improve yields .
- Stability Monitoring : Track degradation via real-time FTIR to detect carbonyl hydrolysis (loss of ~1770 cm⁻¹ peak) .
How does the electronic effects of bromine and fluorine substituents influence the reactivity of this compound?
Advanced Research Question
- Electrophilicity : The electron-withdrawing fluorine at the ortho position increases the carbonyl’s electrophilicity, enhancing reactivity toward nucleophiles. Bromine’s inductive effect further stabilizes the transition state in acylations.
- Steric Effects : Ortho-substituents may hinder nucleophilic access, necessitating higher temperatures or Lewis acid catalysts (e.g., AlCl₃) for efficient reactions .
- Computational Modeling : Density Functional Theory (DFT) studies can predict charge distribution and reaction pathways, guiding experimental design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
